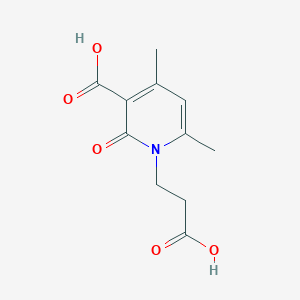

1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-carboxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6-5-7(2)12(4-3-8(13)14)10(15)9(6)11(16)17/h5H,3-4H2,1-2H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLNVZJYOWQSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCC(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and potential therapeutic applications.

The compound is classified under dihydropyridine derivatives, characterized by the following molecular formula and structure:

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 195.17 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthesis pathways often include condensation reactions and cyclization steps that yield the desired dihydropyridine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including the target compound. For instance, a study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines such as:

| Cell Line | Inhibition Percentage |

|---|---|

| U251 (glioblastoma) | >50% |

| PC-3 (prostate cancer) | >50% |

| K-562 (leukemia) | >50% |

| HCT-15 (colorectal cancer) | >50% |

| MCF-7 (breast cancer) | >50% |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells through mechanisms involving interaction with specific proteins related to cell cycle regulation and apoptosis pathways .

The proposed mechanism for the anticancer activity includes:

- Inhibition of PARP-1 : Docking studies indicate that the compound interacts with PARP-1 protein, which is crucial in DNA repair processes. This interaction can lead to enhanced cytotoxicity in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that dihydropyridine derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in tumor cells .

Antimicrobial Properties

Preliminary investigations have indicated antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under exploration.

Anti-inflammatory Effects

There are indications that dihydropyridine derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Further research is needed to elucidate these effects and their underlying mechanisms.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antitumor Activity : A derivative of dihydropyridine was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- In Vivo Studies : Animal models treated with dihydropyridine derivatives exhibited reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications in oncology.

Scientific Research Applications

Medicinal Chemistry

- Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The carboxylic acid groups enhance their ability to scavenge free radicals, making them potential candidates for developing antioxidant therapies .

- Antimicrobial Properties : Studies have shown that this compound displays antimicrobial activity against various pathogens. Its structural characteristics allow it to interfere with microbial cell functions, providing a basis for its use in developing new antimicrobial agents .

- Cardiovascular Health : Dihydropyridines are well-known calcium channel blockers. This compound's analogs could be explored for their potential in managing hypertension and other cardiovascular disorders by modulating calcium ion influx in cardiac and vascular smooth muscle cells .

Agricultural Applications

- Pesticide Development : The compound can be investigated for its efficacy as a pesticide or herbicide. Its ability to disrupt cellular processes in pests may lead to the development of safer agricultural chemicals that minimize environmental impact .

- Plant Growth Regulators : Compounds similar to 1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid may serve as plant growth regulators, promoting growth or enhancing resistance to stress factors like drought or disease .

Material Science

- Polymer Chemistry : Incorporating this compound into polymer matrices can improve material properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions within polymer chains, leading to enhanced performance in various applications .

- Nanotechnology : The compound could be utilized in the synthesis of nanoparticles or nanocomposites with tailored properties for applications in electronics or drug delivery systems due to its unique chemical structure .

Case Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of dihydropyridine compounds and tested their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that modifications at the carboxylic acid positions significantly enhanced scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

A recent investigation focused on the antimicrobial properties of dihydropyridine derivatives against Escherichia coli and Staphylococcus aureus. The study demonstrated that specific structural modifications led to increased antimicrobial efficacy, suggesting that this compound could be a promising lead for antibiotic development.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations :

- Substituent Effects on Solubility : The 2-carboxyethyl group in the target compound introduces two carboxylic acid moieties, significantly increasing hydrophilicity compared to the ethyl (logP ~1.5) or benzyl (logP ~2.8) derivatives .

- Synthesis Pathways : All carboxylic acid derivatives are synthesized via hydrolysis of corresponding carbonitriles (e.g., 1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in ) under basic conditions .

- Crystallographic Data: The 3-ethylphenyl carbonitrile derivative () crystallizes in a monoclinic system (space group P21/c) with a dihedral angle of 85.33° between the pyridone and benzene rings. The carboxyethyl analog likely adopts distinct packing due to hydrogen bonding from carboxyl groups .

Spectroscopic Comparison

Preparation Methods

Cyclization of Meldrum’s Acid Derivatives with Active Methylene Compounds

One of the primary synthetic routes involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanoacetamide or related active methylene compounds under basic conditions. This approach typically employs potassium hydroxide as a base to facilitate the ring closure forming the dihydropyridine core with the ketone and carboxylic acid functionalities.

Procedure : A suspension of the aminomethylidene Meldrum’s acid derivative and cyanoacetamide is stirred vigorously in the presence of potassium hydroxide (e.g., 1.12 g KOH per 0.01 mol substrate) at ambient or slightly elevated temperature.

Outcome : This reaction yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives regioselectively, often with good yields (typically above 60%).

Key Notes : The reaction favors nucleophilic attack at the sulfur atom when alkyl halides are introduced, allowing further functionalization if desired.

This method was reported in a 2019 study focusing on new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, demonstrating the feasibility of synthesizing related compounds under mild conditions with efficient yields.

Hydrothermal Synthesis Using Pyridine Precursors

An alternative preparation involves hydrothermal reactions of substituted pyridines in aqueous media under sealed conditions at elevated temperatures (100–180°C) for prolonged periods (24–72 hours).

Procedure : For example, 2-chloro-5-trifluoromethylpyridine is reacted with water in a sealed hydrothermal reactor. After the reaction, the mixture is cooled naturally, and the product crystallizes as white flaky crystals.

Advantages : This green and environmentally friendly method uses water as solvent, avoids harsh reagents, and produces highly stable crystalline products with fewer internal defects and less thermal stress.

Yield : Yields can exceed 80%, with the product exhibiting long-term stability at room temperature.

Though this method was specifically reported for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, the principles and conditions are adaptable for synthesizing structurally related dihydropyridine carboxylic acids, including the target compound.

Multi-Component One-Pot Reactions Involving Meldrum’s Acid, Orthoformates, and Amines

For derivatives closely related to the target compound, synthetic routes often include one-pot multicomponent reactions involving Meldrum’s acid, triethyl orthoformate, and aniline or other amines, followed by the addition of active methylene nitriles.

Procedure : Meldrum’s acid reacts with triethyl orthoformate to form an intermediate, which then condenses with aniline. Subsequent addition of active methylene nitriles leads to cyclization and formation of the dihydropyridine ring system.

Reaction Conditions : Typically conducted under reflux in ethanol or other suitable solvents, sometimes with acid catalysis (e.g., HCl) to promote cyclization.

Yields and Purification : Yields vary but can reach around 67% under optimized conditions. Purification is commonly done by recrystallization from ethanol or chromatographic techniques.

This approach is widely used for synthesizing 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which share structural features with the target compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Reaction Time/Temp | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Meldrum’s acid derivative with cyanoacetamide | Potassium hydroxide, ambient to mild heat | Several hours, stirring | ~60–70% | Regioselective, straightforward | Requires strong base, possible side reactions |

| Hydrothermal synthesis from substituted pyridine | Pyridine derivative, water, sealed reactor | 24–72 h, 100–180°C | >80% | Green solvent, stable crystals | Long reaction time, specialized equipment |

| One-pot multicomponent reaction (Meldrum’s acid + triethyl orthoformate + aniline + active methylene nitriles) | Ethanol, reflux, acid catalyst (HCl) | 1–4 h, reflux (70–100°C) | ~67% | Simple setup, moderate reaction time | Purification may be required |

Detailed Research Findings and Notes

Reaction Mechanisms : The cyclization reactions proceed via nucleophilic attack of the active methylene group on electrophilic centers of Meldrum’s acid derivatives, followed by ring closure and tautomerization to yield the dihydropyridine ring with keto and carboxyl groups.

Functional Group Compatibility : The presence of methyl groups at positions 4 and 6 stabilizes the ring system and influences regioselectivity during alkylation or substitution steps.

-

- Base strength and concentration critically affect cyclization efficiency.

- Temperature control is essential to minimize side reactions and decomposition.

- Solvent choice impacts solubility and reaction kinetics; ethanol and water are preferred for environmental and safety reasons.

Purification : Recrystallization from ethanol or aqueous solvents is effective. Chromatography may be employed for complex mixtures.

Crystallinity and Stability : Hydrothermal methods yield highly crystalline products with improved thermal stability and fewer defects, beneficial for long-term storage and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Carboxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving malonate derivatives and substituted pyridines. For example, analogous dihydropyridine derivatives are prepared by refluxing precursors in ethanol/HCl mixtures, followed by recrystallization (yield: ~67%) . Key steps include:

- Cyclization : Use of diethyl malonate under piperidine catalysis.

- Purification : Recrystallization in ethanol or methanol to achieve >95% purity.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for the carboxylic acid proton (δ ~14.46 ppm, broad singlet) and pyridine ring protons (δ ~6.7–8.4 ppm). Methyl groups at C4/C6 appear as singlets (δ ~2.1–2.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1722–1631 cm⁻¹) and hydroxyl groups (broad peak at ~3174–3450 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to identify the molecular ion peak (e.g., [M+H]+ at m/z 485 for analogous compounds) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Perform broth microdilution assays against E. coli and S. aureus (MIC values).

- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .

- Dose-Response Curves : Optimize concentrations between 1–100 µM, accounting for solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence its reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The 2-oxo and 3-carboxylic acid groups enhance hydrogen-bonding interactions, critical for enzyme inhibition (e.g., kinase targets). Methyl groups at C4/C6 increase lipophilicity, improving membrane permeability .

- Structure-Activity Relationship (SAR) : Compare derivatives with halogens (e.g., 4-chlorophenyl in ) to assess steric/electronic effects on binding affinity .

Q. What strategies can be employed to resolve contradictions in reported biological data across studies?

- Methodological Answer :

- Comparative Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin).

- Solvent Consistency : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-Analysis : Use databases like PubChem BioAssay to cross-reference activity data .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with lower binding energies (<−8 kcal/mol).

- ADMET Prediction : Use SwissADME to optimize logP (target: 1–3) and reduce hepatotoxicity risks .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/water (70:30). Resolve structures with SHELX-97; expect orthorhombic space groups (e.g., P212121) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) using CrystalExplorer .

Q. How can structural modifications enhance stability under physiological conditions?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve oral bioavailability.

- Chelation : Introduce pyridylthioacetamide moieties (see ) to enhance metal-binding capacity for targeted delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.